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Sertraline-d3 HCl

Cat. No.: B602548
CAS No.: 1217741-83-7
M. Wt: 345.71
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

Deuterium (D) is a stable isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com This mass difference, while not significantly altering the compound's basic chemical reactivity, is substantial enough to introduce measurable changes in its physical properties and reaction rates. bioscientia.de This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of deuterium's utility in scientific research. symeres.comresearchgate.net

The strategic replacement of hydrogen with deuterium in a molecule allows researchers to:

Trace Molecular Pathways: Scientists can follow the fate of deuterated molecules within a living organism, providing clear insights into how substances are absorbed, distributed, metabolized, and excreted. clearsynth.comthalesnano.comsimsonpharma.com

Elucidate Reaction Mechanisms: By observing the change in reaction rates when a deuterated compound is used, chemists can determine the specific steps involved in a chemical transformation. clearsynth.comthalesnano.comsimsonpharma.com

Enhance Analytical Techniques: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are widely used to reduce interference from hydrogen signals, leading to clearer spectra and more precise structural information. clearsynth.comsimsonpharma.com

Role of Deuterated Analogs in Pharmacological and Analytical Sciences

In pharmacology and analytical sciences, deuterated analogs of pharmaceutical compounds are of particular importance. They serve two primary functions: modifying pharmacokinetic properties and acting as ideal internal standards.

Pharmacokinetic Modification: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP450) system. cdnsciencepub.com This resistance can slow down the rate of drug metabolism, which may lead to an extended drug half-life and altered pharmacokinetic profiles. symeres.comresearchgate.netnih.gov This "deuterium switch" approach has been explored to improve the properties of existing drugs. nih.gov

Analytical Internal Standards: Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). thalesnano.comsigmaaldrich.com An ideal internal standard behaves chemically and physically almost identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization. thalesnano.com Because deuterated analogs have nearly the same properties as their non-labeled counterparts but a different mass, they can be added to a biological sample in a known quantity at the beginning of the analytical process. sigmaaldrich.comsigmaaldrich.com This allows for precise and accurate quantification of the unlabeled drug by correcting for any analyte loss during sample preparation and analysis. thalesnano.com

Overview of Sertraline-d3 HCl as a Research Tool

Sertraline-d3 hydrochloride (this compound) is the deuterium-labeled analog of sertraline (B1200038) hydrochloride, a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI). caymanchem.commedchemexpress.commedchemexpress.com In this compound, three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. caymanchem.comlgcstandards.com This specific labeling makes it an invaluable tool, primarily for analytical and research purposes.

The primary and most critical application of this compound is its use as an internal standard for the highly accurate and precise quantification of sertraline in various biological matrices (e.g., plasma, serum, tissue) using GC-MS or LC-MS techniques. sigmaaldrich.comsigmaaldrich.comcaymanchem.comcerilliant.comfishersci.com Its near-identical chemical and physical behavior to unlabeled sertraline, combined with its distinct mass, ensures reliable analytical results in pharmacokinetic studies, clinical testing, and environmental analysis. thalesnano.comsigmaaldrich.com

Physicochemical Properties of this compound

Property Value Source
Formal Name (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-d3-1-naphthalenamine, monohydrochloride caymanchem.com
CAS Number 1217741-83-7 caymanchem.comlgcstandards.com
Molecular Formula C₁₇H₁₄Cl₂D₃N • HCl caymanchem.com
Formula Weight 345.7 g/mol sigmaaldrich.comcaymanchem.com
Purity ≥99% deuterated forms (d1-d3) caymanchem.com
Appearance Solid caymanchem.comcaymanchem.com

| Solubility | Soluble in Methanol (B129727) | caymanchem.comcaymanchem.com |

Comparative Data: Sertraline vs. This compound

Feature Sertraline This compound Source
Molecular Formula C₁₇H₁₇Cl₂N C₁₇H₁₄D₃Cl₂N • HCl caymanchem.comacs.org
Molar Mass (base) 306.23 g/mol ~309.25 g/mol acs.org
Primary Use Active Pharmaceutical Ingredient Analytical Internal Standard caymanchem.comdrugbank.com
Detection Method LC-MS, GC-MS LC-MS, GC-MS sigmaaldrich.com

Properties

CAS No.

1217741-83-7

Molecular Formula

C17H14D3Cl2N.HCl

Molecular Weight

345.71

Appearance

White Solid

melting_point

>276°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

79559-97-0 (unlabelled)

Synonyms

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; 

tag

Sertraline

Origin of Product

United States

Synthesis and Characterization of Sertraline D3 Hcl

Chemical Synthesis Pathways for Deuterated Sertraline (B1200038)

The synthesis of Sertraline-d3 Hydrochloride involves the introduction of three deuterium (B1214612) atoms, typically onto the N-methyl group. This process requires modifications to the established synthesis routes for unlabeled sertraline. The core of the synthesis still relies on forming the tetralone ring structure and subsequent reductive amination, but with the use of deuterated reagents at the appropriate step.

One common strategy involves the reductive amination of a sertraline precursor, such as norsertraline (desmethylsertraline), which lacks the N-methyl group. The deuterium is introduced by using a deuterated methylating agent. A modern approach to this N-alkylation utilizes photocatalysis. nih.gov This method can achieve N-trideuteromethylation on secondary amine substrates, like sertraline's precursor, by using deuterated methanol (B129727) (CD₃OD) and deuterated water (D₂O) in the presence of a semiconductor photocatalyst. nih.gov This process offers a direct and efficient way to install the trideuteromethyl group in a single step. nih.gov

Another established pathway for unlabeled sertraline synthesis is the catalytic hydrogenation of the imine intermediate, 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine. google.comgoogle.com To produce the deuterated analog, a deuterated starting material would be required prior to this hydrogenation step. The key is the introduction of the N-(methyl-d3) group, which can be accomplished by reacting the primary amine precursor (norsertraline) with a deuterated methyl source.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of Sertraline-d3 with hydrochloric acid in a suitable solvent like n-butanol or ethyl acetate, followed by filtration and drying to yield the final Sertraline-d3 HCl product. google.com

Isotopic Enrichment and Purity Determination

Ensuring the quality of this compound requires rigorous analytical testing to confirm both its chemical purity and the extent of deuterium incorporation (isotopic enrichment).

Isotopic Enrichment: The primary goal of deuteration is to achieve a high level of isotopic enrichment, meaning the vast majority of the molecules contain the desired three deuterium atoms. Mass spectrometry (MS) is the definitive technique for this analysis. By comparing the mass spectrum of the deuterated compound to its unlabeled analog, the degree of deuterium incorporation can be precisely calculated. For instance, a photocatalytic N-methylation method using D₂O and CD₃OD has been shown to achieve high deuterium incorporation of up to 97%. nih.gov Commercial suppliers of this compound often specify an isotopic purity of 98% or higher. shoko-sc.co.jpotsuka.co.jp

Below is a table summarizing the analytical specifications for a typical batch of this compound.

ParameterMethodTypical SpecificationReference
Chemical PurityHPLC>95% lgcstandards.com
Isotopic EnrichmentMass Spectrometry≥98% shoko-sc.co.jpotsuka.co.jp
Molecular Formula-C₁₇H₁₅D₃Cl₃N simsonpharma.com
Molecular Weight-345.71 g/mol vivanls.com

Stereochemical Considerations in Deuterated Sertraline Synthesis

The molecular structure of sertraline contains two chiral centers, which means it can exist as four different stereoisomers: (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S). mdpi.com The therapeutic and pharmacological activity of sertraline resides specifically in the (+)-cis-(1S, 4S) enantiomer. mdpi.com Therefore, any synthesis, including that of its deuterated analog, must be stereoselective to produce this specific isomer.

The critical step for establishing the correct stereochemistry is typically the reduction of the sertraline imine intermediate. Highly stereoselective synthesis methods have been developed to control this reduction. One patented process involves the hydrogenation of 4(S)-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine using a Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst. google.comgoogle.com This method yields a high ratio of the desired cis-isomer to the unwanted trans-isomer, often achieving a ratio of 99.8:0.2. google.com

Similarly, research into diastereoselective hydrogenation in supercritical CO₂ has demonstrated the ability to achieve excellent cis:trans ratios of 97:3. nottingham.ac.uk When synthesizing this compound, it is crucial that these stereoselective reduction techniques are applied to the appropriately deuterated imine intermediate. This ensures that the final product not only has the correct isotopic label but also the required (1S, 4S) stereochemical configuration for its intended use as an internal standard in chiral-sensitive analytical methods. The separation and analysis of sertraline's stereoisomers can be performed using techniques like countercurrent chromatography with a stereoselective selector. nih.gov

Advanced Analytical Methodologies Employing Sertraline D3 Hcl As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantitative analysis of compounds. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard), such as Sertraline-d3 HCl, to the sample at the beginning of the analytical process. nih.gov This "spiked" sample is then processed through extraction, purification, and analysis.

The fundamental assumption of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire procedure. uni-muenchen.de Any loss of the analyte during sample preparation or ionization in the mass spectrometer will be accompanied by a proportional loss of the internal standard. nih.gov

By measuring the ratio of the signal intensity of the native analyte to the signal intensity of the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be precisely calculated. This ratio remains constant even if there are variations in sample recovery or instrument response. nih.gov For reliable results, the internal standard should be labeled at three or more positions to avoid spectral overlap with naturally occurring isotopes of the analyte. uni-muenchen.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of sertraline (B1200038) in various matrices, with this compound frequently employed as the internal standard. pubcompare.aicaymanchem.comcerilliant.comsigmaaldrich.com

Effective chromatographic separation is crucial to distinguish sertraline and this compound from other compounds in the sample matrix, which can interfere with the analysis.

Columns: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of sertraline. oup.comnih.govrsc.org For instance, an Acquity UPLC BEH C18 column has been successfully used, as has a Zorbax Eclipse XDB C18 column. oup.comnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) acetate) to improve peak shape and ionization efficiency. oup.comrsc.orgnih.gov A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. oup.comrsc.org

Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good separation within a reasonable analysis time. oup.comrsc.orgeurjchem.com For example, a flow rate of 0.40 mL/min has been utilized in some methods. oup.com

Table 1: Examples of LC-MS/MS Chromatographic Parameters for Sertraline Analysis

ParameterCondition 1Condition 2Condition 3
ColumnAcquity UPLC BEH C18 oup.comZorbax Eclipse XDB C18 nih.govPoroshell EC-C18 nih.gov
Mobile PhaseAcetonitrile and 1% formic acid in water (gradient) oup.comMethanol (B129727)/water/formic acid (75:25:0.1, v/v/v) nih.govWater with 0.1% formic acid and acetonitrile (gradient) nih.gov
Flow Rate0.40 mL/min oup.comNot specified0.450 mL/min nih.gov

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of sertraline and its internal standard.

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique used to generate ions of sertraline and this compound. oup.comthermofisher.com Atmospheric pressure chemical ionization (APCI) has also been utilized. nih.gov

Multiple Reaction Monitoring (MRM): MRM is the most frequently used acquisition mode for quantification. nrfhh.com In this mode, a specific precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity. nrfhh.com

Table 2: MRM Transitions for Sertraline and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Sertraline306.3275.2 oup.com
Sertraline306.1159.1 nih.gov
Sertraline-d3309.1275.2 nih.gov

Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting sertraline from biological fluids like plasma. oup.comnih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile and widely used method for sample cleanup and preconcentration, particularly for complex matrices like wastewater. nih.govnih.gov It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. nih.govresearchgate.net

Protein Precipitation: For plasma or serum samples, protein precipitation with an organic solvent like acetonitrile is a simple and rapid method to remove proteins that can interfere with the analysis. nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is a sensitive extraction technique that has been applied to the analysis of antidepressants in plasma. arabjchem.org

Mass Spectrometric Detection Techniques and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the quantification of sertraline, often requiring derivatization to improve the volatility and thermal stability of the analyte. cerilliant.comsigmaaldrich.comcapes.gov.br this compound is a suitable internal standard for these methods. caymanchem.comcerilliant.com

One study described a GC-MS method for determining sertraline in human plasma where the sertraline was derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) to enhance its sensitivity. capes.gov.br

Method Validation for Quantitative Bioanalysis

To ensure the reliability of analytical results, methods for the quantification of sertraline in biological samples must be thoroughly validated according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). oup.comresearchgate.net Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. oup.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. oup.comnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. oup.com

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. oup.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Linearity and Calibration Curve Establishment

The establishment of a linear relationship between the concentration of an analyte and the response of the analytical instrument is a fundamental aspect of quantitative analysis. When using this compound as an internal standard, the calibration curve is typically constructed by plotting the ratio of the analyte (sertraline) peak area to the internal standard (this compound) peak area against the concentration of the analyte. This ratiometric approach corrects for variations in injection volume and instrument response.

Numerous studies have demonstrated the successful establishment of linearity using this compound. For instance, in the quantification of sertraline and its metabolite, N-desmethylsertraline, in human plasma, a linear range of 2.50–320 ng/mL for sertraline was achieved with a correlation coefficient (r) of ≥ 0.9992. researchgate.net Another study focusing on the analysis of sertraline in rainbow trout tissues reported good linearity for the calibration curve up to 20 ng/g. researchgate.net Similarly, a method for detecting 23 antidepressants in human serum established a linear range for sertraline from 4–1,000 ng/mL with a correlation coefficient not less than 0.9979. frontiersin.org The use of this compound ensures the robustness of the calibration model across different matrices and concentration ranges.

Table 1: Linearity Data for Sertraline Quantification using this compound as an Internal Standard An interactive table showcasing the linearity parameters from various studies.

MatrixAnalytical MethodConcentration RangeCorrelation Coefficient (r)Reference
Human PlasmaLC-MS/MS2.50–320 ng/mL≥ 0.9992 researchgate.net
Rainbow Trout TissueLC-MS/MSUp to 20 ng/gNot specified, but "good linearity" reported researchgate.net
Human SerumHPLC-MS/MS4–1,000 ng/mL≥ 0.9979 frontiersin.org
WastewaterLC-MS/MSLow ng/L to low μg/LNot specified uantwerpen.be
Human PlasmaNot specified2.50–320 ng/mL≥ 0.9992 researchgate.net

Accuracy and Precision Assessment

Accuracy, the closeness of a measured value to a true or accepted value, and precision, the closeness of repeated measurements to each other, are critical parameters in validating an analytical method. This compound plays a pivotal role in ensuring both. By compensating for systematic and random errors that may occur during sample processing, its inclusion leads to more reliable results.

Validation studies consistently report high accuracy and precision when this compound is used. In a study quantifying sertraline and N-desmethylsertraline in human plasma, the intra- and inter-assay precisions, expressed as the relative standard deviation (RSD), ranged from 2.2% to 12.2%. researchgate.net The accuracy for the same analytes was between 92.0% and 111.7%. researchgate.net Another study assessing sertraline in different biological tissues reported intra- and inter-day precision with RSD values that demonstrate the method's reproducibility. researchgate.net For influent wastewater analysis, the method's accuracy and precision were confirmed to be within the acceptable limits of < 15% bias and < 15% RSD, respectively, for quality control samples. uantwerpen.be

Table 2: Accuracy and Precision Data for Sertraline Analysis using this compound An interactive table summarizing accuracy and precision findings from different research.

MatrixAnalyteConcentration LevelsIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)Reference
Human PlasmaSertralineLLOQ, QCL, QCM, QCH2.2 - 12.22.2 - 12.292.0 - 111.7 (84.3 - 106.0 for LLOQ) researchgate.net
Human PlasmaN-desmethylsertralineLLOQ, QCL, QCM, QCH2.2 - 12.22.2 - 12.292.0 - 111.7 (84.3 - 106.0 for LLOQ) researchgate.net
Rainbow Trout TissueSertralineNot specifiedData available in sourceData available in sourceNot specified researchgate.net
Influent WastewaterSertralineLLOQ, QC low, medium, high< 20% (LLOQ), < 15% (QCs)< 20% (LLOQ), < 15% (QCs)< 20% bias (LLOQ), < 15% bias (QCs) uantwerpen.be

Matrix Effect Evaluation and Compensation

The matrix effect, which is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix, is a significant challenge in LC-MS/MS analysis. This compound is instrumental in mitigating this effect. Because it co-elutes with the analyte and experiences similar matrix-induced suppression or enhancement of the signal, the ratio of the analyte to the internal standard remains relatively constant, thus providing a more accurate quantification.

Studies have shown that while matrix effects can be present, the use of a deuterated internal standard like this compound effectively compensates for them. In the analysis of sertraline in surface water, the matrix effect was evaluated by comparing the peak area of the analyte in the extracted matrix to that in a pure solvent, with normalization against the internal standard. unito.it A study on antidepressant accumulation in zebrafish demonstrated that the matrix effect observed in fish roe samples was satisfactorily removed after a cleanup step, highlighting the importance of sample preparation in conjunction with the use of an internal standard. nih.gov Another study in human plasma quantified the process efficiency, which accounts for both matrix effect and recovery, showing a mean process efficiency of 87.9% for sertraline. researchgate.net

Table 3: Matrix Effect and Process Efficiency for Sertraline Analysis An interactive table detailing the evaluation of matrix effects.

MatrixInternal StandardMethod of EvaluationFindingReference
Surface WaterSertraline-d3Ratio of analyte peak area in extracted matrix vs. solvent, IS normalizedMatrix effect was evaluated unito.it
Fish RoeParoxetine-d6 (Sertraline-d3 was tested)Standard addition procedure and cleanup stepMatrix effect was satisfactorily removed after cleanup nih.gov
Human PlasmaSertraline-d3Comparison of peak area ratios of extracted QCs to pure standardsMean process efficiency of 87.9% for sertraline researchgate.net

Stability Studies of Analyte and Internal Standard

Ensuring the stability of both the analyte and the internal standard under various storage and handling conditions is crucial for the reliability of an analytical method. This compound, being chemically similar to sertraline, is expected to have comparable stability. Stability is typically assessed under different conditions, such as freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures.

Research has confirmed the stability of sertraline and its deuterated internal standard in various matrices. A study on the quantification of sertraline in human plasma demonstrated that both the analyte and the internal standard were stable at room temperature for 2 hours, at -80 °C for 28 days, and through three freeze-thaw cycles. researchgate.net Another study reported that this compound is stable for at least four years when stored at -20°C. caymanchem.comcaymanchem.com The stability of sertraline in fish water was also evaluated at different time points (0, 24, and 48 hours) to ensure the integrity of the samples during exposure studies. csic.es

Table 4: Stability of Sertraline and this compound An interactive table summarizing the stability data under different conditions.

CompoundMatrixStorage ConditionDurationFindingReference
Sertraline and N-desmethylsertralineHuman PlasmaRoom Temperature2 hoursStable researchgate.net
Sertraline and N-desmethylsertralineHuman Plasma-80 °C28 daysStable researchgate.net
Sertraline and N-desmethylsertralineHuman PlasmaFreeze-Thaw Cycles3 cyclesStable researchgate.net
This compoundSolid-20 °C≥ 4 yearsStable caymanchem.comcaymanchem.com
SertralineFish WaterNot specified24 and 48 hoursRemained stable for most conditions csic.es

In Vitro and Preclinical in Vivo Metabolic Studies of Sertraline Utilizing Deuterated Analogs

Identification and Elucidation of Metabolic Pathways

The metabolism of sertraline (B1200038) is complex, involving multiple enzymes and pathways. researchgate.netpharmgkb.org The use of deuterated analogs such as Sertraline-d3 HCl, where the deuterium (B1214612) atoms are placed on the N-methyl group, is particularly useful for studying its primary metabolic route, N-demethylation. Slowing this reaction allows for a more precise investigation of all contributing enzymatic processes.

Cytochrome P450 (CYP) Isoform Involvement

Sertraline's main metabolic clearance route is hepatic metabolism, with the N-demethylation to its principal, less active metabolite, desmethylsertraline (B1148675), being a key step. pharmgkb.orgwikipedia.orgpsu.edu This reaction is not mediated by a single enzyme but by a host of Cytochrome P450 (CYP) isoforms. pharmgkb.orgnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have identified several contributing isoforms. pharmgkb.orgnih.gov

At higher concentrations, sertraline metabolism is primarily driven by CYP2C9, CYP3A4, and CYP2C19. pharmgkb.orgnih.gov At lower, more clinically relevant concentrations, CYP2D6 and CYP2B6 play a more significant role in the formation of desmethylsertraline. pharmgkb.org Research indicates that CYP2B6 makes the greatest contribution, followed by lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. researchgate.netpharmgkb.orgnih.gov No single CYP enzyme is thought to be responsible for more than 25-35% of sertraline's conversion to desmethylsertraline. pharmgkb.orgnih.gov

The application of this compound can help to dissect the relative contributions of these isoforms more accurately. By slowing the primary N-demethylation, the kinetic profiles of metabolite formation by each specific CYP enzyme can be studied in greater detail, particularly for those with lower catalytic turnover. Furthermore, sertraline and its metabolites can cause time-dependent inhibition of certain CYPs, such as CYP3A4, through the formation of metabolic intermediate complexes. pharmgkb.orgresearchgate.net

CYP IsoformRole in Sertraline MetabolismSignificanceReference
CYP2B6Major contributor to N-demethylation.Plays the most significant role in forming desmethylsertraline. researchgate.netpharmgkb.orgnih.gov
CYP2C19Contributes to N-demethylation and deamination.Significant at various concentrations; genetic polymorphisms can affect metabolism. researchgate.netpharmgkb.orgnih.gov
CYP2C9Contributes to N-demethylation, particularly at higher concentrations.Part of the multi-enzyme system for sertraline clearance. researchgate.netpharmgkb.orgnih.gov
CYP3A4Contributes to N-demethylation (at high concentrations) and deamination.Subject to time-dependent inhibition by sertraline metabolites. researchgate.netpharmgkb.orgpharmgkb.org
CYP2D6Minor contributor to N-demethylation, more prominent at lower concentrations.Sertraline is also a moderate inhibitor of this enzyme. researchgate.netpharmgkb.orgwikipedia.org

Role of Other Enzyme Systems (e.g., MAO, UGT)

Beyond the CYP450 family, other enzyme systems are involved in the biotransformation of sertraline. researchgate.netnih.gov

Monoamine Oxidases (MAO): Sertraline and desmethylsertraline can undergo oxidative deamination to form a ketone metabolite. nih.govnih.gov In vitro studies have confirmed that both purified human MAO-A and MAO-B can catalyze this reaction. researchgate.netnih.gov MAO-B was found to catalyze the deamination approximately three times faster than MAO-A. nih.gov Since this pathway competes with N-demethylation, using this compound can help to clarify the quantitative importance of the MAO-mediated pathway versus the CYP-mediated pathways in various tissues where MAO enzymes are abundantly expressed. researchgate.net

UDP-Glucuronosyltransferases (UGTs): Sertraline can also undergo direct conjugation. It can be glucuronidated via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide. pharmgkb.orgnih.gov This reaction is catalyzed by several UGT isoforms, with recombinant human UGT2B7 showing the fastest rate. researchgate.netnih.gov Metabolites of sertraline, such as the α-hydroxy ketone, are also subject to glucuronidation before excretion. pharmgkb.orgnih.gov

Enzyme SystemSpecific Enzyme(s)Role in Sertraline MetabolismReference
Monoamine Oxidase (MAO)MAO-A, MAO-BCatalyzes oxidative deamination of sertraline and desmethylsertraline. researchgate.netpharmgkb.orgnih.gov
UDP-Glucuronosyltransferase (UGT)UGT2B7, UGT1A3, UGT1A6, UGT2B4Catalyzes N-carbamoyl glucuronidation of the parent drug and conjugation of metabolites. researchgate.netpharmgkb.orgnih.gov

Investigation of Metabolite Formation and Disposition

Sertraline is extensively metabolized prior to excretion. nih.govhres.ca The primary metabolic steps are N-demethylation, oxidative deamination, N-hydroxylation, and subsequent reduction and glucuronide conjugation. nih.govhres.catga.gov.au

The major metabolite identified in plasma is N-desmethylsertraline, which is substantially less pharmacologically active than the parent compound. wikipedia.orgpsu.edutga.gov.au Both sertraline and N-desmethylsertraline are further metabolized via oxidative deamination to a ketone intermediate. nih.gov This ketone is then hydroxylated to form an α-hydroxy ketone metabolite. nih.gov These metabolites, along with sertraline itself (as a carbamoyl (B1232498) glucuronide), are conjugated with glucuronic acid to facilitate their elimination, which occurs significantly via bile. nih.gov

The use of this compound is instrumental in studying this cascade. By retarding the initial N-demethylation step, the relative flux through alternative pathways like direct deamination or glucuronidation can be more easily quantified. This allows for a more complete picture of the drug's disposition and helps identify any potentially active or reactive minor metabolites that might otherwise be formed too transiently to detect.

MetaboliteFormation PathwaySubsequent FateReference
N-desmethylsertralineN-demethylation by CYP enzymes (primarily CYP2B6).Undergoes oxidative deamination. wikipedia.orgpsu.edutga.gov.au
Sertraline KetoneOxidative deamination of sertraline by CYPs and MAO.Hydroxylation at the alpha-carbon. researchgate.netnih.gov
α-Hydroxy Ketone MetaboliteHydroxylation of the ketone metabolite.Glucuronide conjugation. nih.govhres.ca
Sertraline Carbamoyl-O-GlucuronideDirect glucuronidation of sertraline by UGTs.Excretion. researchgate.netpharmgkb.orgnih.gov

Application in In Vitro Models

In vitro systems are fundamental to preclinical metabolic profiling, offering a controlled environment to study specific biochemical processes.

Microsomal and Hepatocyte Incubation Systems

Cryopreserved hepatocytes, which contain a fuller complement of metabolic enzymes and cofactors, offer a more comprehensive in vitro model that can better mimic the in vivo environment. nih.gov Using this compound in hepatocyte incubations can help validate findings from microsomal studies and provide further insights into the interplay between different metabolic pathways and the role of cellular transport processes.

Cellular Uptake and Transport Studies (Non-Human Cell Lines)

Understanding how a drug enters cells and whether it is a substrate for efflux transporters is critical. In vitro studies using rodent cells have demonstrated that lipophilic sertraline readily crosses a model of the blood-brain barrier. pharmgkb.org Furthermore, sertraline and desmethylsertraline have been identified as high-affinity substrates for the P-glycoprotein (ABCB1) transporter. pharmgkb.orgnih.govmdpi.com

Studies in non-human eukaryotic cells, such as the yeast Saccharomyces cerevisiae, have been used to investigate the cellular uptake and accumulation of sertraline. plos.org These studies show that sertraline internalization occurs via simple diffusion and is influenced by pH gradients and counteracted by xenobiotic efflux pumps. plos.org While deuteration does not directly impact these physical transport processes, using this compound in such assays is beneficial. By minimizing concurrent metabolism, it ensures that the measured uptake and efflux rates are attributable to the parent compound, thereby preventing the confounding influence of its metabolites.

Application in Non-Human Animal Models for Preclinical Research

Preclinical studies involving sertraline have been conducted in various non-human animal models, including mice, rats, rabbits, and dogs, to evaluate its toxicological and pharmacokinetic profile. nih.gov These studies are fundamental in understanding the compound's behavior before human trials. For instance, research in rats has been used to investigate potential drug-drug interactions, such as the influence of sertraline on the pharmacokinetics of other drugs like carvedilol. farmaciajournal.com Animal models of depression, particularly in rats, have also been employed to test the efficacy of antidepressants, including sertraline. mdpi.com In such studies, researchers assess behavioral changes to gauge the antidepressant effects of the compound. mdpi.com Toxicological evaluations have identified the liver as a target organ in mice, rats, and dogs, with findings consistent with the induction of hepatic xenobiotic-metabolizing enzymes. nih.gov

Comparative Metabolism Across Species (Non-Human)

The metabolism of sertraline has been investigated across different species, revealing both similarities and significant variations. The primary route of clearance for sertraline is extensive hepatic metabolism. pharmgkb.orgnih.gov The main metabolic pathway is N-demethylation, which converts sertraline into its primary metabolite, desmethylsertraline (also known as norsertraline). farmaciajournal.comwikipedia.org This metabolite is substantially less active as a serotonin (B10506) reuptake inhibitor compared to the parent compound. pharmgkb.org

A range of cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, are involved in this transformation in the liver. farmaciajournal.com Preclinical toxicology studies have consistently pointed to the liver as a key site of sertraline's effects in species such as mice, rats, and dogs, observing changes like hepatocellular hypertrophy which are indicative of enzyme induction. nih.gov

However, the pharmacokinetics of sertraline can differ considerably among species, and caution is advised when extrapolating findings from animal studies to humans. pharmgkb.orgnih.gov For example, an in vitro study using liver S9 fractions from the common carp (B13450389) (Cyprinus carpio) demonstrated the biotransformation of sertraline into norsertraline, indicating that similar metabolic pathways exist in aquatic vertebrates. nih.gov

Table 1: Summary of Sertraline Metabolism in Non-Human Species

SpeciesPrimary Site of MetabolismKey Metabolic PathwayPrimary MetaboliteNotes
Rat LiverN-demethylationDesmethylsertralineThe liver was identified as a target organ in toxicity studies. nih.gov Sertraline was found to inhibit CYP2D6. farmaciajournal.com
Mouse LiverN-demethylationDesmethylsertralineShowed signs of hepatic enzyme induction and hepatocellular fatty change. nih.gov
Dog LiverN-demethylationDesmethylsertralineThe liver was identified as a target organ in toxicity studies. nih.gov
Common Carp (Cyprinus carpio) Liver (in vitro)N-demethylationNorsertralineHepatic S9 fractions showed biotransformation via cytochrome P450 isozymes. nih.gov

Bioaccumulation and Biotransformation Studies in Environmental Models (e.g., Aquatic Organisms)

The widespread use of sertraline has led to its detection in aquatic environments, prompting research into its effects on non-target species, particularly aquatic organisms. nih.govnih.gov Studies have consistently shown that sertraline and its major metabolite, norsertraline, can accumulate in the tissues of fish. nih.govresearchgate.net This process, known as bioaccumulation, is of environmental concern. nih.gov

High bioaccumulation factors (BAFs) and bioconcentration factors (BCFs)—ratios of a chemical's concentration in an organism to its concentration in the surrounding water—have been reported for sertraline and especially for norsertraline. nih.govresearchgate.net Norsertraline has often been found to have a higher bioaccumulation rate than sertraline itself. nih.govresearchgate.netacs.org Tissues with the highest concentrations are typically the brain and liver, followed by muscle and gills. researchgate.netacs.orgmdpi.com

For example, in crucian carp (Carassius auratus), BCFs for sertraline were highest in the liver, followed by the brain, gills, and muscle. mdpi.com In a study on the Niagara River, norsertraline showed the highest BAF (up to ~3000) in the liver of the rudd (Scardinius erythrophthalmus). researchgate.netacs.org Studies on zebrafish (Danio rerio) eleutheroembryos also confirmed the biotransformation of sertraline into its metabolites after just a few hours of exposure. d-nb.info

Biotransformation of sertraline is a key process in both wastewater treatment and within aquatic organisms. nih.govresearchgate.net In addition to norsertraline, other transformation products like sertraline ketone and hydroxy-sertraline have been identified in laboratory-scale wastewater treatment bioreactors. nih.govresearchgate.net This indicates that while sertraline is removed from wastewater with some efficiency, it is often transformed into other chemical entities that may also enter the environment. nih.gov

Table 2: Bioconcentration Factors (BCFs) of Sertraline in Crucian Carp (Carassius auratus) Tissues

TissueBCF (Sertraline Alone)BCF (Sertraline + High DPH)
Liver 523755
Brain 298588
Gills 107157
Muscle 28.349.6
Data from a co-exposure study with diphenhydramine (B27) (DPH). mdpi.com

Diverse Research Applications of Sertraline D3 Hcl

Use as a Certified Reference Material and Quality Control Standard

Sertraline-d3 HCl is widely used as a certified reference material (CRM) and a quality control standard in analytical chemistry. sigmaaldrich.com As a CRM, it provides a highly characterized and reliable point of comparison for the quantification of sertraline (B1200038) in various samples, particularly in biological matrices like blood and plasma. sigmaaldrich.comcerilliant.com This is crucial for ensuring the accuracy and comparability of results across different laboratories and studies.

In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound functions as an ideal internal standard. cerilliant.comcaymanchem.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scioninstruments.comscioninstruments.comaptochem.com Because this compound is chemically almost identical to sertraline, it behaves similarly throughout the analytical process. scioninstruments.comaptochem.com However, its slightly higher mass allows it to be distinguished from the non-deuterated sertraline by the mass spectrometer. scioninstruments.com This co-elution and differential detection enable precise quantification by calculating the ratio of the analyte's signal to the internal standard's signal, which minimizes errors and enhances the reliability of the measurement. scioninstruments.com

The use of deuterated internal standards like this compound is considered a best practice in bioanalysis for its ability to compensate for matrix effects, where other components in a complex sample can interfere with the ionization of the target analyte. scioninstruments.comtexilajournal.com This ensures more robust and accurate data, which is critical in clinical and forensic toxicology, as well as in pharmaceutical research. texilajournal.com

Key Characteristics of this compound as a Standard:

PropertyDescriptionSource
Chemical Formula C17H14D3Cl2N · HCl cerilliant.com
Molecular Weight 345.71 cerilliant.comlgcstandards.com
Application Internal standard for quantification of sertraline by GC-MS or LC-MS sigmaaldrich.comcaymanchem.com
Purity High, with detailed certification of analysis provided lgcstandards.com

Environmental Fate and Occurrence Studies (e.g., Wastewater Analysis)

The widespread use of sertraline has led to its detection as an environmental contaminant in surface waters and wastewater. nih.govwwdmag.com this compound plays a pivotal role in studies aimed at understanding the environmental fate and occurrence of sertraline. Researchers utilize it as an internal standard to accurately quantify trace levels of sertraline in complex environmental samples like wastewater influent and effluent. nih.govuantwerpen.becuny.edu

Studies have shown that conventional wastewater treatment plants (WWTPs) are not always effective at completely removing sertraline, leading to its release into aquatic environments. nih.gov For instance, research in Hangzhou, China, detected sertraline in the effluent of WWTPs, with concentrations downstream in the Qiantang River being higher than upstream. nih.gov The use of this compound in these analyses ensures the reliability of such findings. nih.gov

In a study investigating the removal of various antidepressants from wastewater, Sertraline-d3 was essential for the development and validation of an analytical method using solid-phase extraction and liquid chromatography-tandem mass spectrometry. uantwerpen.be This method allowed for the detection of spatio-temporal differences in antidepressant use through wastewater analysis. uantwerpen.be

Furthermore, research into the photodegradation of sertraline in aquatic environments has employed Sertraline-d3 as an internal standard to monitor the breakdown of the parent compound and the formation of transformation products. unito.itresearchgate.net One study validated a photochemical model by spiking surface water with sertraline and using Sertraline-d3 to track its degradation under natural sunlight, estimating a half-life of about 1.4 days. unito.it

Reported Environmental Concentrations of Sertraline:

Location/StudyConcentration RangeSource
Hangzhou, China WWTPs (effluent)up to 4.25 ng/L nih.gov
European, Asian, American, African WWTPs (influent)LODs to 326 ng/L nih.gov
European, Asian, American, African WWTPs (effluent)LODs to 374 ng/L nih.gov
Czech Republic (predicted surface water)0.26 to 3.5 µg/L nih.gov

Fundamental Research in Drug Discovery and Development Methodologies

This compound is a valuable tool in the fundamental research that underpins drug discovery and the development of new analytical methodologies. medchemexpress.commedchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) into drug molecules is a key strategy used as a tracer for quantitative analysis throughout the drug development process. medchemexpress.commedchemexpress.com

The development of robust and validated analytical methods is a cornerstone of pharmaceutical science. This compound is utilized in the validation of new methods for the determination of sertraline in pharmaceutical formulations. researchgate.net For example, a high-performance liquid chromatography (HPLC) method was developed and validated for the quality control of sertraline products, ensuring that the amount of the active pharmaceutical ingredient claimed on the label is accurate. researchgate.net

Moreover, the use of deuterated standards helps in overcoming challenges related to accuracy and precision in analytical measurements, especially when dealing with complex biological matrices. texilajournal.com By compensating for potential errors from ion suppression or enhancement in mass spectrometry, this compound contributes to the development of more reliable and sensitive analytical protocols. texilajournal.com This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, and are fundamental to understanding its efficacy and safety.

Development of Multi-Analyte Assays for Neurochemical Research

This compound is instrumental in the development of sophisticated multi-analyte assays for neurochemical research. These assays are designed to simultaneously measure multiple neurotransmitters, their metabolites, and other neuroactive compounds, including various antidepressants, in a single analysis. This capability is crucial for understanding the complex neurochemical changes associated with psychiatric disorders and the effects of pharmacological treatments.

In a study on zebrafish, Sertraline-d3 was used as an internal standard to investigate the effects of developmental exposure to environmentally relevant concentrations of sertraline on behavioral and neurochemical profiles. csic.es The assay measured monoaminergic neurochemicals and helped to establish a link between increased serotonin (B10506) levels and observed behavioral impairments. csic.es

Similarly, in the development of a method to determine a wide range of anxiolytic and antidepressant medicines in New York City wastewater, Sertraline-d3 was part of a mixture of internal standards used to quantify numerous target compounds. cuny.edu The use of multiple deuterated standards in such methods is essential for achieving accurate quantification across a broad spectrum of analytes with varying chemical properties. lcms.cz These multi-analyte methods, reliant on internal standards like this compound, provide valuable data for both environmental monitoring and understanding public health trends through wastewater-based epidemiology. uantwerpen.be

Future Perspectives in Deuterated Sertraline Research

Advancements in Deuterium (B1214612) Labeling Techniques for Complex Molecules

The synthesis of deuterated compounds, including Sertraline-d3 HCl, is foundational to their application in research. Historically, the incorporation of deuterium into complex molecules was a challenging endeavor. However, recent years have seen significant progress in developing more efficient and selective deuteration methods.

Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a leading method for late-stage functionalization, allowing for the direct replacement of hydrogen with deuterium in complex molecules. researchgate.netresearchgate.net Researchers have developed various catalysts, including those based on iridium and ruthenium, to achieve high selectivity. researchgate.net

Metal-Free Approaches: Innovations such as photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1) offer a metal-free alternative for aromatic HIE. This method leverages the enhanced basicity of excited-state aromatic rings to facilitate deuterium exchange at positions that are often difficult to access with traditional metal catalysts. nih.gov

Flow Chemistry: The application of continuous flow systems for deuteration reactions is a significant step forward. thalesnano.comx-chemrx.com These systems allow for precise control over reaction parameters, improved safety, and can be more cost-effective, particularly for large-scale synthesis. x-chemrx.comresearchgate.net For example, Raney nickel-catalyzed HIE processes in continuous flow have shown high efficiency in labeling nitrogen-containing heterocycles and complex pharmaceuticals. x-chemrx.com

Enzymatic Synthesis: The use of enzymes offers a highly selective method for incorporating deuterium into specific sites within a molecule. simsonpharma.com This biocatalytic approach is particularly valuable for producing chiral deuterated compounds with high enantiopurity. rsc.org

These advancements are making the synthesis of complex deuterated molecules like this compound more accessible, efficient, and scalable, which is crucial for expanding their use in various research fields. researchgate.net

Emerging Analytical Technologies for Deuterated Compound Analysis

The analysis of deuterated compounds requires sophisticated analytical techniques to accurately determine the location and extent of deuterium incorporation, as well as to quantify the compound in complex biological matrices.

Emerging technologies in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are instrumental in the analysis of deuterated compounds. nih.gov They provide the sensitivity and resolution needed to distinguish between the deuterated compound and its non-deuterated counterpart and their respective metabolites. nih.govontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone for the structural elucidation of deuterated molecules. thalesnano.comwiseguyreports.com It allows for the precise determination of the sites of deuterium labeling. ontosight.ai

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers exceptionally high resolution, enabling the distinction between different isotopic variants without the need for chromatographic separation. rsc.org MRR can provide site-specific and quantitative analysis of isotopic mixtures and is also capable of determining the absolute configuration of molecules that are chiral due to deuterium substitution. researchgate.netrsc.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful tool for studying protein dynamics and conformation. chromatographyonline.com While not directly used for analyzing this compound itself, it represents a key application area for deuterium in understanding the interaction of drugs with their biological targets.

These advanced analytical methods are essential for the detailed characterization of deuterated compounds and are paving the way for more in-depth research into their properties and applications.

Expansion of Metabolic Profiling Studies in Non-Human Biological Systems

A primary application of deuterated compounds like this compound is in metabolic studies. nih.govisowater.com The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, particularly those involving the cleavage of a carbon-hydrogen bond. princeton.edu This "kinetic isotope effect" can lead to a different metabolic profile for the deuterated drug compared to its non-deuterated parent compound. nih.gov

Future research in this area is expected to focus on:

Comparative Metabolomics: Detailed comparative studies of the metabolism of Sertraline (B1200038) and this compound in various non-human biological systems (e.g., in vitro human liver microsomes, animal models). Such studies can elucidate how deuteration affects the formation of different metabolites.

Metabolic Shunting: Investigating whether deuteration at specific positions on the Sertraline molecule can redirect its metabolic pathway away from the formation of certain metabolites towards others. nih.gov

In Vitro and In Vivo Correlations: Establishing stronger correlations between in vitro metabolic data and in vivo pharmacokinetic profiles in non-human models. This can improve the predictability of how deuteration will affect a drug's behavior in a living organism.

A study on a deuterated analog of ivacaftor, for instance, demonstrated enhanced metabolic stability in in vitro assays, which translated to a differentiated pharmacokinetic profile in a clinical study. researchgate.net Similar comprehensive studies with this compound in non-human systems will be crucial for understanding its potential.

Novel Applications in Chemical Biology and Environmental Science

The unique properties of deuterated compounds are leading to their application in a growing number of scientific fields beyond traditional pharmaceutical research.

Chemical Biology: In chemical biology, deuterated compounds serve as valuable probes for understanding complex biological processes. This compound can be used to:

Trace Molecular Pathways: The deuterium label allows researchers to track the movement and transformation of Sertraline within cells and biological systems. simsonpharma.com

Investigate Drug-Target Interactions: By understanding how deuteration affects binding and activity, researchers can gain insights into the specific interactions between a drug and its protein target.

Environmental Science: The presence of pharmaceuticals in the environment is a growing concern. Deuterated compounds like this compound play a crucial role as internal standards in environmental analysis.

Environmental Monitoring: this compound is used as a certified reference material for the accurate quantification of Sertraline in environmental samples, such as water and soil. sigmaaldrich.com This allows for precise monitoring of pharmaceutical contamination.

Wastewater Treatment Analysis: It is used to assess the effectiveness of wastewater treatment processes in removing pharmaceuticals. sigmaaldrich.com

Ecotoxicology Studies: Deuterated standards are essential for studies investigating the accumulation and effects of pharmaceuticals in wildlife. For example, this compound has been used in research analyzing pharmaceutical presence in red foxes. sigmaaldrich.com

Q & A

What analytical methods are recommended for quantifying Sertraline-d3 HCl in pharmacokinetic studies?

Basic Research Focus
High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for quantifying this compound, as outlined in pharmacopeial guidelines. These protocols specify column types (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and validation parameters such as linearity and precision .

Advanced Research Focus
For enhanced sensitivity, develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Optimize ionization parameters (e.g., electrospray ionization in positive mode) and collision energy to improve deuterated compound detection. Validate the method per ICH Q2(R1) guidelines, including matrix effects assessment in biological samples like plasma .

How can researchers ensure reproducibility when synthesizing this compound?

Basic Research Focus
Follow established deuterium incorporation protocols, such as acid-catalyzed hydrogen-deuterium exchange. Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium enrichment at specific positions (e.g., methyl groups), ensuring ≥98% isotopic purity .

Advanced Research Focus
Optimize reaction conditions (e.g., temperature, catalyst concentration) using design-of-experiments (DoE) approaches to maximize deuterium retention. Employ kinetic isotope effect (KIE) studies to evaluate reaction pathways and minimize byproduct formation. Validate synthesis reproducibility across multiple batches using orthogonal techniques like isotope ratio mass spectrometry (IRMS) .

What strategies resolve discrepancies in reported metabolic pathways of this compound?

Basic Research Focus
Cross-validate findings using standardized in vitro models (e.g., human liver microsomes) and compare results against non-deuterated sertraline controls. Ensure instrument calibration and internal standard consistency (e.g., stable isotope-labeled metabolites) .

Advanced Research Focus
Conduct a systematic review with meta-analysis to assess heterogeneity across studies. Apply subgroup analyses to isolate variables such as cytochrome P450 isoforms or dosing regimens. Use computational tools (e.g., molecular docking simulations) to explore deuteration effects on enzyme binding affinities .

How should researchers design studies to evaluate deuterium-related pharmacokinetic advantages?

Basic Research Focus
Use a crossover design in animal models to compare this compound with its non-deuterated counterpart. Measure plasma half-life, clearance, and metabolite profiles via validated bioanalytical methods .

Advanced Research Focus
Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict deuteration impacts on human pharmacokinetics. Validate models with in vivo data, adjusting for deuterium’s kinetic isotope effects on metabolic enzymes like CYP2B6 and CYP2C19 .

What methodologies are critical for detecting low-abundance impurities in this compound?

Basic Research Focus
Employ gradient HPLC with photodiode array (PDA) detection, referencing pharmacopeial impurity limits (e.g., ≤0.30% for (R,R)-sertraline). Use reference standards for peak identification and quantify impurities via relative retention times .

Advanced Research Focus
Implement ultra-high-performance liquid chromatography (UHPLC) paired with high-resolution mass spectrometry (HRMS) to resolve co-eluting impurities. Apply multivariate statistical tools (e.g., principal component analysis) to correlate impurity profiles with synthesis conditions .

How can researchers integrate this compound findings into broader pharmacological contexts?

Basic Research Focus
Conduct a scoping review to map existing literature on deuteration’s effects on SSRI pharmacokinetics. Highlight gaps, such as long-term stability studies or comparative efficacy in depression models .

Advanced Research Focus Develop a research framework using the PICO (Population, Intervention, Comparison, Outcome) model to structure hypothesis-driven studies. For example: Does deuteration (Intervention) improve brain penetration (Outcome) of sertraline (Comparison) in rodent blood-brain barrier models (Population)? .

What steps validate the isotopic stability of this compound under physiological conditions?

Basic Research Focus
Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor deuterium loss over time using LC-MS and compare against non-deuterated controls .

Advanced Research Focus
Use isotope tracing with 2^2H-NMR to track deuterium redistribution in in vivo metabolites. Correlate stability with deuteration positions (e.g., benzylic vs. aromatic) to guide future molecular design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.